molecular formula C22H28N4O4S B2572949 N-(3-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898444-45-6

N-(3-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2572949
CAS No.: 898444-45-6
M. Wt: 444.55
InChI Key: JGZUCBVNVXSZBB-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that incorporates several pharmacologically important motifs, including a cyclopenta[d]pyrimidinone core, a morpholinoethyl side chain, and a thioacetamide linker. The cyclopenta[d]pyrimidine scaffold is a privileged structure in the design of bioactive molecules, with derivatives being explored for a wide range of therapeutic areas . The morpholine ring is a common feature in drug design, often used to enhance solubility and influence pharmacokinetic properties. This compound is intended for research applications such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a reference standard in analytical chemistry. It is supplied as a high-purity material characterized by advanced analytical techniques to ensure identity and quality. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-29-17-5-2-4-16(14-17)23-20(27)15-31-21-18-6-3-7-19(18)26(22(28)24-21)9-8-25-10-12-30-13-11-25/h2,4-5,14H,3,6-13,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZUCBVNVXSZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with the target molecule but differ in substituents, leading to variations in physicochemical and pharmacological properties:

Compound Name Structural Features Key Differences from Target Compound Reported Yield/Activity Notes References
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 4-Chlorophenyl group; pyridine core Chloro vs. methoxy substituent; pyridine core 85% yield; no activity data
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides Methyl-pyrimidinone core; variable N-aryl groups Simpler pyrimidinone core; lacks morpholinoethyl 2.6–2.8-fold excess base used in synthesis
Ethyl 2-(2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate Thieno-pyrimidine fused ring; ethyl ester substituent Thieno ring fusion; ester vs. morpholinoethyl No yield data; structural analog

Substituent Analysis :

  • Heterocyclic Core: The cyclopenta[d]pyrimidin core in the target offers a rigid, bicyclic structure, contrasting with the monocyclic pyrimidinone in or the thieno-fused system in . Rigidity may influence conformational stability during target engagement.
  • Morpholinoethyl vs. Ester Groups: The morpholinoethyl side chain in the target compound is a polar, non-ionizable group that enhances water solubility, whereas the ethyl ester in may confer lipophilicity, affecting membrane permeability.
Pharmacological and Physicochemical Properties

While direct activity data for the target compound are unavailable, inferences can be drawn from analogues:

  • Solubility: The morpholinoethyl group likely improves aqueous solubility compared to the chloro-substituted compound , which may exhibit higher lipophilicity.
  • Binding Affinity : Thioacetamide linkages in and are associated with enhanced enzyme inhibition (e.g., kinases, proteases) due to sulfur’s nucleophilic character. The target’s methoxy group may further optimize interactions with hydrophobic enzyme pockets.

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